4-(2-Azidoacetyl)benzonitrile
Overview
Description
4-(2-Azidoacetyl)benzonitrile is a chemical compound with the molecular formula C9H6N4O . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of 4-(2-Azidoacetyl)benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 18 bonds. There are 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2-Azidoacetyl)benzonitrile are not available, similar compounds like benzonitrile have been used in various chemical reactions. For instance, benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine .Scientific Research Applications
Synthesis and Structure Studies
4-(2-Azidoacetyl)benzonitrile is closely related to other benzonitrile derivatives, which are frequently studied in the context of synthesis and structural elucidation. For instance, a study involved the synthesis of a tridentate NNN ligand using 4-(2-bromoacetyl)benzonitrile, demonstrating the potential for creating complex molecules with applications in anticancer activity and DNA binding (Bera et al., 2021). Another study focused on synthesizing benzonitrile derivatives for corrosion inhibition in mild steel, showcasing the diverse chemical utility of these compounds (Chaouiki et al., 2018).
Applications in Energy Storage
Benzonitrile derivatives have also been explored for their potential in energy storage technologies. For instance, 4-(Trifluoromethyl)-benzonitrile was used as an electrolyte additive in lithium-ion batteries, enhancing the cyclic stability and overall performance (Huang et al., 2014).
Photophysical and Photochemical Studies
The photophysical and photochemical properties of benzonitrile derivatives have been a subject of extensive research. For example, studies on 4-(Dimethylamino)benzonitrile provided insights into charge-transfer dynamics and the excited-state behavior of these compounds, which are essential for understanding molecular interactions in various environments (Rhinehart et al., 2012).
Other Applications
Benzonitrile derivatives are versatile in their applications across different fields. They have been used in the synthesis of novel macrocycles and phthalocyanines for potential use in dye and pigment industries (Koçak et al., 2000). Additionally, their role in liquid-crystalline phases and molecular dynamics simulation studies indicates their relevance in material science and engineering (Ichimura et al., 1983).
properties
IUPAC Name |
4-(2-azidoacetyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYPCFYAPBARSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Azidoacetyl)benzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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